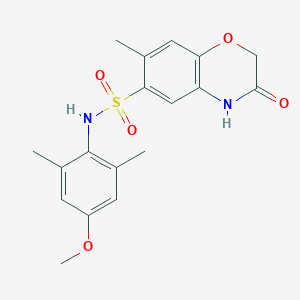![molecular formula C10H10N4OS2 B270723 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide, commonly known as ETN, is a chemical compound that has been widely used in scientific research due to its unique properties. ETN belongs to the class of thiadiazole derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
ETN inhibits PARP activity by binding to the catalytic domain of the enzyme. This results in the inhibition of DNA repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, ETN has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ETN has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. ETN has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ETN has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, one limitation of ETN is its relatively low potency compared to other PARP inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on ETN. One area of interest is the development of more potent PARP inhibitors based on the structure of ETN. Additionally, the potential of ETN as a treatment for various inflammatory diseases, including multiple sclerosis and rheumatoid arthritis, should be further investigated. Finally, the role of ETN in the regulation of the Nrf2 pathway and its potential as a neuroprotective agent should be explored further.
In conclusion, ETN is a unique compound that has been extensively used in scientific research due to its ability to inhibit PARP activity and possess anti-inflammatory and antioxidant properties. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, its relatively low potency compared to other PARP inhibitors may limit its effectiveness in certain applications. Future research on ETN should focus on the development of more potent PARP inhibitors, its potential as a treatment for inflammatory diseases, and its role in the regulation of the Nrf2 pathway.
Méthodes De Synthèse
ETN can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain ETN. Another method involves the reaction of 2-chloronicotinic acid with thiosemicarbazide in the presence of potassium carbonate and then treating the product with ethyl iodide. Both methods have been found to yield high purity ETN.
Applications De Recherche Scientifique
ETN has been extensively used in scientific research, primarily due to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair, and its inhibition has been found to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. ETN has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide |
|---|---|
Formule moléculaire |
C10H10N4OS2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,15) |
Clé InChI |
UWCRIINGIOVBTL-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CCSC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)



